molecular formula C5H11Cl2N3S B15313525 5-(2-aminoethyl)-1H-imidazole-2-thiol dihydrochloride

5-(2-aminoethyl)-1H-imidazole-2-thiol dihydrochloride

Cat. No.: B15313525
M. Wt: 216.13 g/mol
InChI Key: NKGXFLPITQYFFY-UHFFFAOYSA-N
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Description

5-(2-aminoethyl)-1H-imidazole-2-thiol dihydrochloride is a chemical compound that features an imidazole ring substituted with an aminoethyl group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-aminoethyl)-1H-imidazole-2-thiol dihydrochloride typically involves the reaction of 2-mercaptoimidazole with 2-bromoethylamine hydrobromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group of 2-mercaptoimidazole attacks the bromoethylamine, resulting in the formation of the desired product. The reaction is usually carried out in an aqueous or alcoholic solvent at elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(2-aminoethyl)-1H-imidazole-2-thiol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The aminoethyl group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the aminoethyl group.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

5-(2-aminoethyl)-1H-imidazole-2-thiol dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-(2-aminoethyl)-1H-imidazole-2-thiol dihydrochloride involves its interaction with biological molecules through its thiol and amino groups. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding to its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-mercaptoimidazole: Lacks the aminoethyl group but shares the thiol functionality.

    Histamine: Contains an imidazole ring with an aminoethyl group but lacks the thiol group.

    Cystamine dihydrochloride: Contains a disulfide bond and aminoethyl groups but lacks the imidazole ring.

Uniqueness

5-(2-aminoethyl)-1H-imidazole-2-thiol dihydrochloride is unique due to the presence of both the thiol and aminoethyl groups on the imidazole ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C5H11Cl2N3S

Molecular Weight

216.13 g/mol

IUPAC Name

4-(2-aminoethyl)-1,3-dihydroimidazole-2-thione;dihydrochloride

InChI

InChI=1S/C5H9N3S.2ClH/c6-2-1-4-3-7-5(9)8-4;;/h3H,1-2,6H2,(H2,7,8,9);2*1H

InChI Key

NKGXFLPITQYFFY-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=S)N1)CCN.Cl.Cl

Origin of Product

United States

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